N,N-dimethyl-2-(N-methylacetamido)acetamide

Description

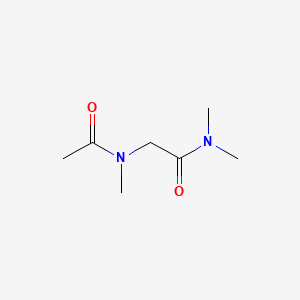

N,N-Dimethyl-2-(N-methylacetamido)acetamide (CAS: 29399-02-8, molecular formula: C₇H₁₄N₂O₂) is a tertiary acetamide derivative characterized by a branched structure with two dimethylamino groups and an N-methylacetamido substituent . This compound serves as a model for studying peptoid and hybrid peptoid-peptide conformations due to its ability to mimic peptide backbones while resisting enzymatic degradation . Its conformational stability arises from intramolecular interactions, including indirect n→π* electron delocalization between carbonyl oxygen and adjacent amide groups, favoring the trans isomer . The compound is synthesized via standard amidation protocols and is often utilized in computational and experimental studies of solvent-modulated conformational equilibria .

Properties

IUPAC Name |

2-[acetyl(methyl)amino]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9(4)5-7(11)8(2)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCKNTYNBZIOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183619 | |

| Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29399-02-8 | |

| Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029399028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-N-methylglycine-N',N'-dimethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-methylglycine-N’,N’-dimethylamide typically involves the acetylation of N-methylglycine followed by the dimethylation of the resulting product. The reaction conditions often include the use of acetic anhydride and dimethylamine under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-N-methylglycine-N’,N’-dimethylamide is scaled up using similar synthetic routes but optimized for higher yields and efficiency. This may involve the use of catalysts and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-methylglycine-N’,N’-dimethylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield simpler amides.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-N-methylglycine oxides, while reduction can produce simpler amides .

Scientific Research Applications

Chemical Synthesis

1. Solvent in Organic Reactions

N,N-dimethylacetamide serves as an effective solvent for various organic reactions. It is particularly useful in:

- Catalysis : The compound acts as a reaction medium for numerous catalytic processes, enhancing the solubility of reactants and improving reaction yields.

- Crystallization and Purification : It is employed in the crystallization of organic compounds, aiding in the purification processes due to its polar nature and ability to dissolve a wide range of organic substances .

2. Intermediate in Synthesis

N,N-dimethylacetamide is utilized as an intermediate in the synthesis of other chemical compounds. It can be involved in:

- Amidation Reactions : The compound can react with various amines to form amides, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Formation of Heterocycles : It participates in reactions that lead to the formation of heterocyclic compounds, which are significant in medicinal chemistry .

Pharmaceutical Applications

1. Drug Formulation

N,N-dimethylacetamide is recognized for its role as a solvent and excipient in pharmaceutical formulations. Its properties allow it to:

- Enhance Drug Solubility : The compound improves the solubility of poorly soluble drugs, facilitating better bioavailability when administered.

- Stabilize Formulations : It helps stabilize active pharmaceutical ingredients (APIs) during storage and enhances the overall efficacy of drug products .

2. Toxicological Studies

Research has indicated that N,N-dimethylacetamide may have hepatotoxic effects when used improperly. As such, it is essential for researchers to assess its safety profile during drug development processes .

Industrial Applications

1. Manufacturing Processes

N,N-dimethylacetamide is widely used in various manufacturing sectors due to its solvent properties:

- Plastics and Resins Production : It plays a crucial role in the production of plastics and synthetic fibers by acting as a solvent for polymerization reactions .

- Textile Industry : The compound is used as a solvent for dyeing and finishing textiles, providing desirable properties such as improved color uptake and fabric performance .

2. Environmental Considerations

While N,N-dimethylacetamide has extensive industrial applications, it is classified under hazardous substances due to potential health risks associated with exposure. Regulatory frameworks often dictate its use levels and safety measures to mitigate risks during handling and application .

Case Studies

Mechanism of Action

The mechanism of action of N-Acetyl-N-methylglycine-N’,N’-dimethylamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and amide bond formation .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical and Spectral Properties

Table 2: Conformational Stability in Solvents

Biological Activity

N,N-Dimethyl-2-(N-methylacetamido)acetamide, also known as DMAc, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an amide derivative characterized by the following structural formula:

This compound features a dimethylamino group and an acetamido moiety, contributing to its solubility and reactivity properties.

Biological Activity

1. Pharmacological Effects

Research indicates that DMAc exhibits various pharmacological activities, including:

- Antitumor Activity : DMAc has been investigated for its potential in cancer therapy. Studies have shown that it can inhibit tumor growth in specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : DMAc has shown promise in reducing inflammation in animal models. This effect is linked to the modulation of cytokine production and inhibition of inflammatory pathways .

2. Mechanisms of Action

The biological activity of DMAc can be attributed to several mechanisms:

- Cellular Uptake : DMAc facilitates the transport of other therapeutic agents across cellular membranes, enhancing their bioavailability.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered drug metabolism and increased therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activities of DMAc:

Safety and Toxicology

While DMAc has promising biological activities, safety assessments are crucial. Studies indicate that at high concentrations, DMAc may exhibit cytotoxic effects on human cells. The compound should be handled with care due to its potential irritant properties upon skin contact .

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate vibrational frequencies to validate experimental IR/NMR data .

- Molecular Docking : Screen derivatives against target proteins (e.g., GABA receptors) to predict binding affinities and mechanistic pathways .

- NBO Analysis : Evaluate charge transfer and stabilizing interactions (e.g., n→π*) in backbone conformers .

Case Study : DFT studies on zolpidem analogs (structurally similar) revealed electrostatic potential maps guiding receptor binding .

How can researchers resolve discrepancies between experimental and theoretical elemental analysis data during synthesis?

Advanced Research Question

Discrepancies (e.g., N% mismatch in combustion analysis) may arise from:

- Incomplete purification : Recrystallize using solvents like hexane/ethyl acetate (25:2.5) to remove impurities .

- Hydration/solvent retention : Dry samples under vacuum (≤40°C) and confirm via TGA (thermogravimetric analysis) .

- Isomeric mixtures : Use HPLC or column chromatography (silica gel, n-hexane/ethyl acetate gradients) to separate isomers .

What synthetic routes enable backbone modification of this compound to study structure-activity relationships?

Advanced Research Question

- Thioamide substitution : Replace carbonyl oxygen with sulfur to study conformational rigidity and H-bonding disruption .

- Heterocyclic derivatization : React with styrene and Lewis acids (e.g., SnCl4) to form benzothiopyrans via cationic cycloaddition .

- Side-chain functionalization : Introduce aromatic/heteroaromatic groups (e.g., imidazo[1,2-a]pyridine) to enhance bioactivity .

Mechanistic Note : Thioamide substitution increases electron delocalization, stabilizing αD conformers in polar media .

How do researchers analyze solvent effects on the compound’s stability and reactivity?

Advanced Research Question

- Kinetic Studies : Monitor degradation rates in solvents (e.g., water, MeOH) via UV-Vis or HPLC .

- Solvent Parameter Correlation : Use Kamlet-Taft or Hansen parameters to predict solubility/reactivity trends.

- MD Simulations : Model solvent interactions at atomic resolution to identify destabilizing factors (e.g., protic solvents disrupting H-bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.